5'-O-Tosylguanosine
Description
Significance of Modified Nucleosides in Chemical Synthesis and Chemical Biology
Modified nucleosides are analogues of the canonical nucleosides (adenosine, guanosine (B1672433), cytidine, and uridine (B1682114) in RNA; and their deoxy counterparts in DNA) that have been chemically altered at the nucleobase or the sugar moiety. These modifications are instrumental in a variety of scientific disciplines. qub.ac.uk In medicinal chemistry, nucleoside analogues are a cornerstone of antiviral and anticancer therapies. nih.gov By mimicking natural nucleosides, they can interfere with viral replication or cell proliferation. acs.org
In the realm of chemical biology, modified nucleosides are indispensable tools for elucidating the structure and function of nucleic acids. qub.ac.uk They can be used as probes to study DNA-protein interactions, investigate the catalytic mechanisms of enzymes, or to stabilize nucleic acid structures for therapeutic applications like antisense therapy. qub.ac.uk The introduction of specific functional groups through modification allows for the attachment of fluorescent labels, cross-linking agents, or other reporter molecules, facilitating detailed biochemical and biophysical studies. qub.ac.uk
Overview of the Role of 5'-O-Tosylguanosine as a Key Synthetic Intermediate
This compound is a derivative of the natural nucleoside guanosine where a tosyl (p-toluenesulfonyl) group is attached to the 5'-hydroxyl group of the ribose sugar. The tosyl group is an excellent leaving group, a property that makes this compound a highly valuable and versatile intermediate in organic synthesis. masterorganicchemistry.comlibretexts.org The primary hydroxyl group at the 5'-position of a nucleoside is typically unreactive in nucleophilic substitution reactions. masterorganicchemistry.com However, its conversion to a tosylate ester dramatically enhances its reactivity, allowing for the facile displacement of the tosylate group by a wide range of nucleophiles. masterorganicchemistry.combeilstein-journals.org
This reactivity is the cornerstone of its importance. This compound serves as a precursor for the synthesis of a diverse array of 5'-modified guanosine analogues. These modifications can include the introduction of halogens, azides, thiols, and other functional groups, each imparting unique chemical and biological properties to the resulting molecule. beilstein-journals.orgnih.gov For instance, the synthesis of 5'-azido-5'-deoxyguanosine (B1384269), a precursor for "click" chemistry applications, often proceeds through a 5'-O-tosylated intermediate. beilstein-journals.orgumich.edu Similarly, the preparation of potential antiviral agents can involve the nucleophilic displacement of the tosyl group. nih.gov
Historical Context of Tosylate Chemistry in Nucleoside Modification
The use of sulfonyl esters as protecting and activating groups has a long history in organic chemistry. The tosyl group, in particular, became a popular choice for chemists due to its ability to convert a poorly leaving hydroxyl group into a highly effective one. masterorganicchemistry.com The foundations of nucleic acid chemistry were laid in the early 20th century by the pioneering work of scientists like Phoebus Levene, who was instrumental in identifying the components of DNA and RNA, including the ribose and deoxyribose sugars. youtube.comnih.gov
While the precise first use of a tosyl group in nucleoside chemistry is not easily pinpointed, the broader application of tosylates to activate alcohols for nucleophilic substitution became a standard synthetic strategy. masterorganicchemistry.com This methodology was naturally extended to the field of carbohydrate and nucleoside chemistry. The selective tosylation of the primary 5'-hydroxyl group of a nucleoside, in the presence of secondary hydroxyl groups at the 2' and 3' positions, is a classic example of regioselective synthesis. This selectivity allows for targeted modifications at the 5'-position, a crucial site for phosphorylation and other biological processes. The development and refinement of such protecting group strategies were critical for the advancement of oligonucleotide synthesis and the creation of complex, modified nucleosides. umich.edu
Detailed Research Findings: Synthesis and Reactivity of this compound
The synthesis of this compound is typically achieved by reacting a suitably protected guanosine derivative with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine. The protection of other reactive functional groups on the guanine (B1146940) base and the 2' and 3'-hydroxyls of the ribose is often necessary to ensure selective tosylation at the 5'-position.
One illustrative procedure involves the in situ generation of the tosylate during the synthesis of 5'-deoxy-5'-fluoroguanosine. nih.gov In this method, a protected guanosine derivative is treated with tosyl chloride, and the resulting 5'-O-tosyl intermediate is immediately reacted with a fluoride (B91410) source.
Below is a table summarizing a typical tosylation reaction based on reported procedures.
| Reactant | Reagents | Solvent | Temperature | Reaction Time | Yield of Tosylation | Reference |
| Protected Guanosine | p-Toluenesulfonyl chloride, Pyridine | Dichloromethane | Room Temperature | 4 hours | High (e.g., 86% for a similar derivative) | nih.gov |
Once synthesized, this compound is a versatile substrate for various nucleophilic substitution reactions (SN2). The tosylate group can be displaced by a variety of nucleophiles to introduce new functionalities at the 5'-position.
| Nucleophile | Product | Significance | Reference |
| Azide (B81097) (N3-) | 5'-Azido-5'-deoxyguanosine | Precursor for "click" chemistry, synthesis of 5'-amino analogues | beilstein-journals.orgnih.gov |
| Thiolates (RS-) | 5'-Thioether derivatives | Introduction of sulfur-containing moieties | beilstein-journals.org |
| Fluoride (F-) | 5'-Deoxy-5'-fluoroguanosine | Potentially biologically active nucleoside analogue | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O7S/c1-8-2-4-9(5-3-8)30(26,27)28-6-10-12(23)13(24)16(29-10)22-7-19-11-14(22)20-17(18)21-15(11)25/h2-5,7,10,12-13,16,23-24H,6H2,1H3,(H3,18,20,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXIVLODWQEOCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289659 | |
| Record name | 2-amino-9-{5-o-[(4-methylphenyl)sulfonyl]pentofuranosyl}-3,9-dihydro-6h-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39947-33-6 | |
| Record name | NSC62628 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62628 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-9-{5-o-[(4-methylphenyl)sulfonyl]pentofuranosyl}-3,9-dihydro-6h-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 O Tosylguanosine
Advanced Synthetic Approaches and Yield Optimization
Advanced synthetic approaches for preparing 5'-O-Tosylguanosine aim to improve reaction efficiency, yield, and purity, potentially reducing the need for extensive purification steps. While detailed advanced methods specifically for this compound were not extensively covered, general strategies in nucleoside synthesis and tosylation can be applied.
Optimizing yields often involves careful control of reagent stoichiometry, reaction time, temperature, and concentration. The use of catalysts can also enhance reaction rates and selectivity. mdpi.com For instance, improved procedures for preparing nucleoside tosylates have been developed. umich.edu
Modified Tosylation Procedures for Enhanced Efficiency
Traditional tosylation of nucleosides can sometimes lead to side reactions or require protecting groups to ensure regioselectivity. Modified procedures have been developed to enhance the efficiency and selectivity of 5'-O-tosylation of guanosine (B1672433).
One approach involves the use of specific reaction conditions and reagents that favor the reaction at the primary 5'-hydroxyl group over the secondary 2' and 3' hydroxyls, and the reactive sites on the guanine (B1146940) base. For instance, the synthesis of nucleoside 5'-tosylates of various nucleosides, including guanosine, has been described umich.edu. Tosylation of the 5'-hydroxyl with toluene (B28343) sulfonyl chloride has been shown to be an effective activation method umich.edu.
Research has explored different conditions to improve yields and minimize unwanted byproducts. For example, a modified synthesis and previously unknown properties of 2',3'-O-isopropylidene-5'-O-tosylguanosine have been described researchgate.net. The introduction of protecting groups, such as the isopropylidene group across the 2' and 3' hydroxyls, is a common strategy to direct tosylation specifically to the 5' position. This protecting group can be subsequently removed after the tosylation step.
Another study mentions an efficient procedure used to synthesize 2'-O-tosylguanosine, which utilized 0.1 eq. of DBTO 222.198.130222.198.130. While this refers to 2'-O-tosylation, it highlights the investigation into different catalytic systems and conditions to achieve regioselectivity in guanosine tosylation.
The efficiency of tosylation procedures can be influenced by factors such as the choice of base, solvent, temperature, and the order of addition of reagents. Optimization of these parameters is crucial for achieving high yields and regioselectivity.
Scalable Synthesis Protocols for Research Applications
Developing scalable synthesis protocols for this compound is important for its use in research applications that require larger quantities of the compound. Scalable synthesis aims to reproduce the results of laboratory-scale reactions on a larger scale without significant loss in yield or purity, while also considering practical aspects such as cost, safety, and ease of operation.
While specific detailed large-scale protocols for this compound are not extensively detailed in the provided search results, the principles of scalable synthesis for similar nucleoside derivatives can be applied. Key considerations for scalability include:
Reactor Size and Design: Moving from small flasks to larger reactors requires careful consideration of mixing, heat transfer, and reagent addition to maintain reaction control and homogeneity researchgate.net.
Reagent Handling: Handling larger quantities of reagents, especially hazardous ones, necessitates appropriate safety measures and equipment.
Work-up and Purification: Large-scale purification methods, such as crystallization or large-scale chromatography, need to be developed or adapted from laboratory procedures researchgate.net.
Process Optimization: Parameters optimized at the small scale may need further adjustment for larger scales to maintain efficiency and yield.
The synthesis of nucleoside 5'-tosylates, including that of guanosine, has been described umich.edu. These established methods form the basis for developing scalable protocols. The choice of protecting groups, as mentioned in the context of modified procedures, also plays a role in scalability, as easily introduced and removed protecting groups are preferable for larger-scale synthesis.
Research applications often require multi-gram to kilogram quantities of modified nucleosides. Therefore, the development of robust and reproducible synthetic routes for this compound that can be scaled up is essential for facilitating further research into guanosine-based molecules.
Chemical Reactivity and Mechanistic Investigations of 5 O Tosylguanosine
Nucleophilic Substitution Reactions Involving the 5'-O-Tosyl Group
The presence of the tosyl (p-toluenesulfonyl) group at the 5' hydroxyl position of guanosine (B1672433) renders this carbon electrophilic, making it susceptible to attack by various nucleophiles. This reactivity is central to the utility of 5'-O-tosylguanosine in the synthesis of modified nucleosides.
Elucidation of SN1 and SN2 Reaction Pathways
Nucleophilic substitution reactions at saturated carbon centers typically proceed via two major mechanisms: SN1 and SN2. The SN2 mechanism involves a concerted, one-step process where the incoming nucleophile attacks the carbon atom from the backside, simultaneously displacing the leaving group. This results in an inversion of configuration at the carbon undergoing substitution. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.commasterorganicchemistry.commatanginicollege.ac.in
In contrast, the SN1 mechanism is a stepwise process. The first step involves the slow, rate-determining ionization of the substrate to form a carbocation intermediate and the leaving group. The carbocation is trigonal planar and can be attacked by the nucleophile from either face, leading to a racemic mixture if the carbon is chiral. The rate of an SN1 reaction is dependent only on the concentration of the substrate. youtube.commasterorganicchemistry.comdalalinstitute.com
While specific detailed studies on the SN1 and SN2 pathways specifically for this compound are not extensively detailed in the provided snippets, the principles governing these mechanisms in nucleoside chemistry are well-established. The 5'-position of nucleosides can undergo both SN1 and SN2 reactions depending on the reaction conditions, the nature of the nucleophile, and the stability of potential carbocation intermediates. libretexts.org The primary nature of the carbon at the 5' position generally favors the SN2 pathway, which involves a backside attack by the nucleophile and inversion of configuration. masterorganicchemistry.commatanginicollege.ac.inbyjus.com However, under conditions that stabilize a carbocation (e.g., highly ionizing solvents), an SN1 pathway could potentially be involved, although this is less common for primary carbons. libretexts.orglumenlearning.com
Analysis of the Tosylate as a Leaving Group
The tosylate group (p-toluenesulfonate) is recognized as an excellent leaving group in nucleophilic substitution reactions. byjus.comlibretexts.org This is attributed to the resonance stabilization of the resulting toluenesulfonate (B8598656) anion. The negative charge that develops on the oxygen atom during the departure of the tosylate group is delocalized across the sulfonate moiety, making the anion relatively stable and thus a weak base. byjus.comlibretexts.org Weaker bases are generally better leaving groups. byjus.com
The high leaving group ability of the tosylate group makes this compound a highly reactive substrate for nucleophilic displacement at the 5' position. This facilitates various transformations where the tosylate is replaced by an incoming nucleophile. umich.edu Studies on related nucleoside 5'-tosylates, such as 5'-tosyladenosine (B17569) and 5'-tosylthymidine, have demonstrated their efficient transformation through displacement of the tosylate group by various nucleophiles. beilstein-journals.orgd-nb.info
Factors Influencing Reaction Rates and Product Selectivity
Several factors influence the rate and selectivity (SN1 vs. SN2) of nucleophilic substitution reactions involving the 5'-O-tosyl group:
Nature of the Nucleophile: The strength and steric bulk of the nucleophile play a significant role. Stronger, less hindered nucleophiles generally favor the SN2 pathway. libretexts.orglumenlearning.com
Solvent: The polarity and protic or aprotic nature of the solvent significantly impact the reaction mechanism. Polar aprotic solvents (e.g., DMF, acetonitrile) favor SN2 reactions by solvating cations but not strongly solvating anions, thus leaving the nucleophile free to attack. libretexts.orglumenlearning.com Polar protic solvents (e.g., water, alcohols) can solvate both cations and anions, which can stabilize carbocation intermediates (favoring SN1) and reduce the reactivity of anionic nucleophiles through hydrogen bonding (disfavoring SN2). libretexts.orgbyjus.comlumenlearning.com
Steric Hindrance: While the 5' position of guanosine is primary and generally less sterically hindered than secondary or tertiary centers, the bulk of the guanosine base and any protecting groups can still influence the accessibility of the 5' carbon to the nucleophile, potentially affecting the SN2 rate. libretexts.orgbyjus.comlumenlearning.com
Temperature: Higher temperatures generally increase reaction rates. In some cases, elevated temperatures can favor elimination side reactions, although nucleophilic substitution is the primary pathway at the 5' position with appropriate nucleophiles. chemguide.co.uk
Presence of Protecting Groups: Protecting groups on the nucleobase or the 2' and 3' hydroxyl groups can influence the reactivity and solubility of this compound, thereby affecting reaction rates and potentially minimizing unwanted side reactions like intramolecular cyclization, which can occur particularly with purine (B94841) nucleosides. umich.edubeilstein-journals.orgd-nb.info
Derivatization through the 5'-Position
The activated 5'-position in this compound serves as a versatile handle for introducing various functional groups through nucleophilic displacement of the tosylate. This allows for the synthesis of a wide range of 5'-modified guanosine derivatives.
Aminolysis Reactions for 5'-Amino-5'-Deoxyguanosine Derivatives
Aminolysis, the reaction with amines, is a common method to synthesize 5'-amino-5'-deoxyguanosine derivatives from this compound. This reaction typically involves the nucleophilic attack of an amine on the electrophilic 5' carbon, displacing the tosylate group and forming a new carbon-nitrogen bond.
Research has demonstrated the synthesis of 5'-amino-5'-deoxyguanosine derivatives through the direct aminolysis of this compound with primary amines. researchgate.net This approach allows for the introduction of different substituents on the 5'-nitrogen, enabling the modification of the chemical properties of the guanosine analogues. researchgate.net
Another route to 5'-amino-5'-deoxyguanosine derivatives involves the synthesis of a 5'-azido intermediate followed by reduction. researchgate.netbenchchem.commdpi.comnih.gov The tosylate group can be displaced by azide (B81097) (N₃⁻) to yield 5'-azido-5'-deoxyguanosine (B1384269). mdpi.com The azide group can then be reduced to an amine, for example, using the Staudinger reaction with triphenylphosphine, which is known for its high yield and mild conditions. benchchem.commdpi.comnih.gov
| Starting Material | Reagent(s) | Product | Notes | Source |
| This compound | Primary amines | 5'-Amino-5'-deoxyguanosine derivatives | Direct aminolysis | researchgate.net |
| This compound | Azide (NaN₃), then reduction | 5'-Amino-5'-deoxyguanosine | Via 5'-azido intermediate | benchchem.commdpi.comnih.gov |
Introduction of Halogen Functionalities at the 5'-Position (e.g., Fluorination)
The 5'-O-tosyl group can also be displaced by halide nucleophiles to introduce halogen functionalities at the 5' position. This is a crucial transformation for synthesizing 5'-deoxy-5'-haloguanosine derivatives.
Fluorination at the 5' position, leading to 5'-deoxy-5'-fluoroguanosine, is of particular interest due to the significant impact of fluorine on the chemical and biological properties of nucleoside analogues. nih.govnih.govcapes.gov.br While direct displacement of tosylate with fluoride (B91410) can be challenging, methods have been developed to achieve this transformation.
One approach involves generating the tosylated alcohol in situ and then reacting it with a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF). nih.gov This method has been reported to yield 5'-deoxy-5'-fluoroguanosine efficiently. nih.gov
| Starting Material | Reagent(s) | Product | Yield | Source |
| Guanosine derivative with 5'-OH | p-Toluenesulfonyl fluoride, TBAF | 5'-Deoxy-5'-fluoroguanosine | ~90% | nih.gov |
Other halogens, such as iodine and chlorine, can also be introduced at the 5' position by displacing the tosylate with the corresponding halide nucleophiles. beilstein-journals.orgd-nb.info These halogenated nucleosides serve as intermediates for further chemical modifications.
Ether and Ester Formation at the 5'-Position
The tosyl group at the 5'-position of this compound makes the carbon atom at this position susceptible to nucleophilic attack. This allows for the formation of ethers and esters through SN2-type reactions. masterorganicchemistry.combyjus.com
Ether formation at the 5'-position can occur through the reaction of this compound with alkoxides (deprotonated alcohols). masterorganicchemistry.combyjus.com This is analogous to the Williamson Ether Synthesis, where an alkoxide acts as a nucleophile and displaces a leaving group (in this case, the tosylate) from a primary carbon. masterorganicchemistry.combyjus.comorganic-chemistry.org The reaction typically proceeds via a concerted backside attack of the nucleophile on the carbon bearing the leaving group, characteristic of an SN2 mechanism. masterorganicchemistry.combyjus.commasterorganicchemistry.com
Ester formation at the 5'-position can be achieved by reacting this compound with carboxylic acids or their activated derivatives in the presence of a suitable base or coupling agent. The carboxylate anion or other nucleophilic species derived from the carboxylic acid can attack the activated 5'-carbon, leading to the displacement of the tosylate and the formation of a 5'-ester. operachem.comorganic-chemistry.orglibretexts.org
Intramolecular Rearrangements and Cyclization Pathways
The structure of this compound presents opportunities for intramolecular reactions, where a nucleophilic center within the guanosine molecule itself can attack the activated 5'-carbon. These reactions can lead to intramolecular rearrangements or cyclization, forming new cyclic structures.
Intramolecular cyclization can occur if a nucleophilic site on the guanosine base or sugar moiety is appropriately positioned to attack the 5'-carbon. The nature of the nucleophile and the reaction conditions dictate the specific cyclization pathway. For instance, a nitrogen atom from the guanine (B1146940) base could potentially attack the 5'-position, leading to the formation of a cyclic product and the displacement of the tosylate. Rearrangement reactions involve the reorganization of the molecular skeleton, often through the migration of an atom or group within the molecule. wikipedia.orgwiley-vch.delibretexts.orgmasterorganicchemistry.com While general principles of rearrangement reactions are well-established, specific intramolecular rearrangements involving the tosylated ribose sugar and the guanine base in this compound would depend on the molecule's conformation and the reaction environment.
Computational Chemistry Approaches to Investigate Reactivity and Reaction Mechanisms
Computational chemistry plays a crucial role in understanding the reactivity of molecules like this compound and elucidating their reaction mechanisms at a molecular level. wikipedia.orgkallipos.groscars-project.eu Various computational methods can be applied, providing insights that complement experimental observations.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method in chemistry to calculate the electronic structure of molecules, predict their properties, and model reaction pathways. nih.govrsc.orgnih.govchemrxiv.org DFT studies on this compound can provide information about its optimized geometry, electronic charge distribution, and the energy of different conformers. By modeling the transition states of reactions involving this compound, DFT can help determine activation energies and reaction rates, offering insights into preferred reaction pathways (e.g., SN2 reactions at the 5' position). pku.edu.cn
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) analysis is a concept within molecular orbital theory that helps explain chemical reactivity by examining the interaction between the highest occupied molecular orbital (HOMO) of a nucleophile and the lowest unoccupied molecular orbital (LUMO) of an electrophile. udel.eduimperial.ac.ukwikipedia.orgslideshare.netyoutube.com For reactions involving this compound, FMO analysis can help predict where nucleophiles are likely to attack (related to the LUMO of this compound) and which nucleophiles are most likely to react (related to the energy and shape of the nucleophile's HOMO). imperial.ac.ukwikipedia.org This analysis can provide a qualitative understanding of the reactivity patterns observed experimentally.
5 O Tosylguanosine As a Key Intermediate in Nucleoside and Oligonucleotide Chemistry
A Precursor for Crafting Guanosine (B1672433) Analogues
The structural modification of nucleosides is a cornerstone of drug discovery and biochemical research. 5'-O-Tosylguanosine, with its reactive tosyl group at the 5'-position, provides a strategic starting point for introducing a variety of chemical modifications.
Paving the Way for Modified Deoxyguanosines
A notable application of this intermediate is in the synthesis of modified deoxyguanosines, such as 3',5'-Dithio-2'-deoxyguanosine. An efficient synthetic route commences with the tosylation of guanosine to yield 2'-O-tosylguanosine. This key intermediate then undergoes further transformations to ultimately produce the desired dithio-analogue. This process highlights the utility of the tosyl group as an effective leaving group, facilitating the introduction of sulfur atoms at the 3' and 5' positions.
A Gateway to Diverse Purine (B94841) Nucleoside Analogues
The reactivity of the 5'-tosyl group extends to the preparation of a broad spectrum of purine nucleoside analogues. This functional group can be readily displaced by various nucleophiles, allowing for the introduction of different functionalities at the 5'-position of the guanosine scaffold. This versatility has been instrumental in creating libraries of novel compounds for biological screening. For instance, the synthesis of 5'-deoxy-5'-iodo-9-deazainosine, a potent inhibitor of purine nucleoside phosphorylase, showcases the strategic use of tosylated precursors to generate therapeutically relevant molecules.
Applications in the Synthesis of Branched Nucleosides and Nucleotides
The synthesis of branched nucleosides, where an additional sugar moiety or other chemical group is attached to the primary nucleoside structure, is an area of growing interest. While direct applications of this compound in this specific area are not extensively documented in readily available literature, the underlying principle of its reactivity suggests potential utility. The tosyl group could, in principle, serve as a reactive site for the attachment of a suitably functionalized branching unit. For example, the synthesis of O-beta-D-ribofuranosyl(1"-->2')ribonucleosides has been achieved through the condensation of protected ribonucleosides with a ribofuranose derivative, a process that could potentially be adapted using a tosylated guanosine precursor. nih.gov
A Cornerstone in Oligonucleotide Synthesis Methodologies
The automated chemical synthesis of DNA and RNA oligonucleotides has revolutionized molecular biology. This compound and its derivatives play a crucial, albeit often behind-the-scenes, role in these sophisticated processes.
Seamless Integration into Phosphoramidite (B1245037) Chemistry for Solid-Phase Synthesis
The phosphoramidite method is the gold standard for solid-phase oligonucleotide synthesis. nih.govnih.gov This cyclic process involves the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain attached to a solid support. nih.gov While this compound itself is not directly used as a phosphoramidite monomer, the fundamental chemistry of protecting groups is central to the entire process. The 5'-hydroxyl group of the guanosine (and other nucleosides) must be protected, often with a dimethoxytrityl (DMT) group, to prevent unwanted side reactions during the coupling step. The principles of selective protection and deprotection, exemplified by the chemistry of tosylates, are foundational to the success of phosphoramidite chemistry. The synthesis of specialized phosphoramidites, such as those for creating 5'-phosphorylated oligonucleotides, further underscores the importance of modifying the 5'-position. nih.govchemrxiv.org
Enabling the Incorporation of Modified Guanosine Units
The demand for synthetic DNA and RNA containing modified nucleosides is driven by a wide range of applications, from therapeutic antisense oligonucleotides to biophysical probes. The incorporation of these modified units often requires the synthesis of specialized phosphoramidite building blocks. nih.govnih.gov The synthesis of guanosine phosphoramidites with cross-linkable thioalkyl tethers, for example, allows for the site-specific introduction of functionalities for cross-linking to proteins or other nucleic acids. nih.gov This process often involves multi-step syntheses where the 5'-position is temporarily protected while modifications are made elsewhere on the nucleoside. The conversion of 2'-deoxyguanosine (B1662781) to its phosphoramidite for incorporation into oligonucleotides is a well-established process that relies on the principles of protecting group chemistry. nih.govumich.edu These synthetic strategies enable the creation of oligonucleotides with tailored properties, and the underlying chemical principles are shared with the chemistry of this compound.
Strategies for Preparing 5'-Functionalized Oligonucleotides
The preparation of 5'-functionalized oligonucleotides is a cornerstone of modern nucleic acid chemistry, enabling the introduction of a diverse range of chemical moieties at a specific position. The conversion of the 5'-hydroxyl of guanosine to a tosylate group is a critical initial step, rendering the 5'-position susceptible to nucleophilic attack. This allows for the introduction of various functionalities, which can then be incorporated into oligonucleotides during solid-phase synthesis.
A prevalent strategy involves the conversion of this compound into a 5'-azido-5'-deoxyguanosine (B1384269) intermediate. This azide (B81097) derivative is a versatile precursor for obtaining 5'-amino-5'-deoxyguanosine through reduction. The resulting 5'-amino group provides a reactive handle for further modifications. While direct synthesis of 5'-azidonucleosides can also be achieved through one-pot reactions, the tosylate displacement method remains a fundamental approach. mdpi.com
Alternatively, the tosylate can be displaced by a thiol-containing nucleophile to generate a 5'-thiol-guanosine derivative. These 5'-thiol-modified nucleosides are crucial for various applications, including the formation of disulfide bridges and conjugation with maleimide-activated molecules. mdpi.com
Once the desired 5'-functionalized guanosine nucleoside is synthesized, it is typically converted into a phosphoramidite building block. This phosphoramidite can then be used in automated solid-phase oligonucleotide synthesis to incorporate the modification at the 5'-terminus of the growing oligonucleotide chain. nih.govnih.gov An alternative and efficient approach involves the on-support modification of a 5'-terminal hydroxyl or iodo group, which can be converted to an azide, thiol, or other functional groups. acs.orgglenresearch.com
Table 1: Key Intermediates and Reagents in the Synthesis of 5'-Functionalized Guanosine Phosphoramidites
| Compound/Intermediate | Role in Synthesis |
| 2',3'-O-Isopropylidene-5'-O-tosylguanosine | Protected starting material with an activated 5'-position for nucleophilic substitution. |
| Sodium Azide (NaN₃) | Nucleophile used to displace the tosylate group to form a 5'-azido derivative. mdpi.com |
| 5'-Azido-5'-deoxyguanosine | Key intermediate that can be reduced to a 5'-amino group. mdpi.comresearchgate.net |
| Potassium Thioacetate (B1230152) (KSAc) | Nucleophile used to introduce a protected thiol group at the 5'-position. |
| 5'-Thioacetyl-5'-deoxyguanosine | Intermediate in the synthesis of 5'-thiol-guanosine. |
| 5'-Amino-5'-deoxyguanosine | A versatile functionalized nucleoside for further derivatization. |
| 5'-Thiol-5'-deoxyguanosine | A functionalized nucleoside used for conjugation and other applications. nih.gov |
| Phosphoramidite of 5'-functionalized guanosine | The final building block for incorporation into oligonucleotides via solid-phase synthesis. nih.govmdpi.com |
Development of Bioconjugates and Chemically Modified Nucleic Acids
The ability to create bioconjugates and chemically modified nucleic acids has significantly broadened the scope of oligonucleotide applications. This compound serves as a pivotal starting point for generating the necessary functionalized oligonucleotides that can be subsequently conjugated to other molecules or labeled for detection.
Site-specific labeling is essential for the detection and visualization of oligonucleotides in various biological assays. The 5'-terminus is a common and convenient site for the attachment of labels such as fluorophores and biotin (B1667282). Oligonucleotides with a 5'-amino or 5'-thiol group, derived from this compound, are readily coupled to activated esters or maleimides of the desired label. glenresearch.com
For instance, a 5'-amino-modified oligonucleotide can react with an N-hydroxysuccinimide (NHS) ester of a fluorescent dye to form a stable amide bond. Similarly, a 5'-thiol-oligonucleotide can be conjugated to a maleimide-derivatized molecule through a thioether linkage. mdpi.com This post-synthetic labeling strategy is highly efficient and widely used.
The "click chemistry" reaction between an azide and an alkyne has also emerged as a powerful tool for oligonucleotide conjugation. glenresearch.com A 5'-azido-oligonucleotide, prepared from a 5'-O-tosyl or 5'-iodo precursor, can be efficiently coupled to an alkyne-containing molecule, such as a peptide or a drug, in the presence of a copper(I) catalyst. glenresearch.com
Chemically modified oligonucleotides are invaluable probes for investigating the structure and function of nucleic acids and their interactions with other biomolecules. 5'-Functionalized oligonucleotides, synthesized using derivatives of this compound, play a crucial role in these studies.
For example, oligonucleotides containing a 5'-thiol group can be used to introduce cross-linking agents to study nucleic acid-protein interactions or to elucidate the three-dimensional structure of complex RNA molecules. The synthesis of guanosine phosphoramidites with thioalkyl tethers allows for the direct incorporation of these functionalities into RNA and DNA. nih.gov These tethers can be used to form disulfide crosslinks with proteins or other nucleic acids. nih.gov
Furthermore, the incorporation of specific labels at the 5'-end can be used for various biophysical techniques. For instance, a tetrairidium cluster derivative of a 5'-amino-oligodeoxyribonucleotide has been used for electron microscopy studies to visualize the interaction of the oligonucleotide with an enzyme. glenresearch.com The synthesis of oligonucleotides containing 5'-deoxy-5'-thioguanosine-5'-monophosphorothioate has also been reported, providing a tool to probe the mechanisms of RNA catalysis. nih.gov
Table 2: Examples of 5'-Functionalized Oligonucleotides and Their Applications
| 5'-Functionality | Method of Introduction | Application |
| Amino Group | Displacement of tosylate with azide followed by reduction. mdpi.com | Conjugation to NHS-esters of fluorophores, biotin, or peptides. glenresearch.com |
| Thiol Group | Displacement of tosylate with a thioacetate followed by deprotection. | Conjugation to maleimides, formation of disulfide bonds, attachment to gold surfaces. mdpi.com |
| Azide Group | Displacement of tosylate or iodide with sodium azide. mdpi.comglenresearch.com | "Click chemistry" conjugation to alkyne-modified molecules. glenresearch.com |
| Thioalkyl Tethers | Incorporation of a modified guanosine phosphoramidite during synthesis. nih.gov | Site-specific cross-linking to proteins or other nucleic acids. nih.gov |
| Peptide Conjugate | Coupling of a 5'-thiol-oligonucleotide with a maleimido-peptide. mdpi.com | Enhanced cellular uptake and antisense activity. mdpi.com |
| Fluorescent Dye | Post-synthetic coupling to a 5'-amino-oligonucleotide. glenresearch.com | Probes for DNA sequencing, PCR, and genetic analysis. |
Advanced Applications and Future Research Directions of 5 O Tosylguanosine in Chemical Biology
Probes for Investigating Nucleic Acid Structure and Function
The ability to synthetically modify guanosine (B1672433), a fundamental component of nucleic acids, provides powerful probes to explore the intricate structures and functions of DNA and RNA. 5'-O-Tosylguanosine is a cornerstone of this synthetic strategy, facilitating the creation of custom-designed nucleosidic and nucleotidic probes.
The strategic placement of chemical reporters on nucleic acids is essential for elucidating their structure and detecting modifications. This compound serves as a key starting material for creating guanosine analogs functionalized at the 5'-position. A common synthetic route involves the displacement of the tosylate group with sodium azide (B81097) to form 5'-azido-5'-deoxyguanosine (B1384269). nih.govorganic-chemistry.org This azido (B1232118) derivative is a stable intermediate that can be readily reduced to 5'-amino-5'-deoxyguanosine.
The resulting 5'-amino group provides a versatile chemical handle for conjugation. It can be coupled with a variety of reporter molecules, including:
Fluorophores: To create probes for fluorescence resonance energy transfer (FRET), fluorescence polarization, and imaging studies.
Biotin (B1667282): For affinity purification of nucleic acids and their binding partners.
Cross-linking agents: To covalently trap transient interactions with other molecules.
These functionalized guanosine analogs can then be converted into their corresponding phosphoramidites and incorporated into oligonucleotides at specific sites using automated solid-phase synthesis. nih.gov This approach allows for the precise placement of probes to investigate local DNA or RNA structure, conformational changes, and the presence of post-transcriptional or epigenetic modifications.
Interactions between nucleic acids and proteins are fundamental to nearly all aspects of gene expression, regulation, and maintenance. Chemically modified nucleosides derived from this compound are invaluable tools for dissecting these interactions. By replacing the natural nucleoside with a synthetic analog, researchers can probe the specific chemical contacts that govern binding affinity and specificity.
A prominent example is the study of GTP-binding proteins (G-proteins). To study the stable G-protein-effector complexes, non-hydrolyzable GTP analogs are required. The synthesis of these analogs, which often feature modifications in the triphosphate chain (e.g., replacing an oxygen with a methylene (B1212753) group or sulfur), typically begins with a 5'-modified guanosine derivative. nih.govacs.org this compound provides a convenient entry point for these chemical syntheses. For instance, displacement of the tosyl group with a thiol can yield 5'-thioguanosine, a precursor for synthesizing non-hydrolyzable GTP analogs like GTPγS (Guanosine 5'-O-(3-thiotriphosphate)). nih.govscilit.com These analogs can bind to and activate G-proteins without being hydrolyzed, effectively "trapping" the protein in its active state for structural and functional studies.
Furthermore, oligonucleotides containing fluorescently labeled guanosine analogs, synthesized via the 5'-amino handle described previously, can be used in quantitative binding assays like fluorescence polarization to measure the affinity and kinetics of protein-nucleic acid interactions with high precision.
Synthetic Building Blocks for Catalytic Nucleic Acids
Ribozymes and DNAzymes are nucleic acid molecules with catalytic activity. Understanding their mechanisms and engineering them for novel functions often requires the incorporation of modified nucleosides. This compound is instrumental in creating the building blocks needed for these advanced studies.
Many ribozymes, particularly the group I self-splicing introns, utilize a free guanosine molecule as a cofactor to initiate the cleavage-ligation reaction. researchgate.net The active site of the ribozyme specifically recognizes this guanosine nucleophile. To probe the intricate network of interactions within this active site, researchers systematically replace the natural guanosine cofactor with synthetic analogs bearing specific modifications.
This compound is the ideal precursor for generating a library of 5'-modified guanosine analogs. Through nucleophilic substitution, the 5'-hydroxyl group can be replaced with a variety of functional groups, including:
5'-amino: To probe the role of the 5'-hydroxyl as a hydrogen bond donor or acceptor.
5'-thio: To alter the nucleophilicity and steric bulk at this position.
5'-deoxy: To completely remove the 5'-hydroxyl group and assess its importance.
By introducing these specifically modified guanosine analogs as cofactors in ribozyme assays, it is possible to map the functional requirements of the active site with atomic-level precision. nih.gov
The site-specific modification of guanosine cofactors allows for the fine-tuning of the catalytic properties of nucleic acid enzymes. Changing the chemical properties at the 5'-position of the guanosine cofactor can directly impact its binding to the ribozyme's active site and its participation in the chemical step of the reaction.
The effects of these modifications can be systematically studied to understand the principles of RNA catalysis. For example, replacing the 5'-hydroxyl group with a 5'-amino group could either enhance or diminish binding depending on whether the active site provides a hydrogen bond acceptor or donor. Similarly, such a substitution would alter the pKa and nucleophilicity, directly affecting the catalytic rate. These detailed structure-function studies are critical for the rational design of novel ribozymes and DNAzymes for applications in biotechnology and therapeutics. oup.com
Table 1: Predicted Effects of 5'-Guanosine Modifications on Ribozyme Activity This table presents a hypothetical summary of how specific modifications, accessible via this compound chemistry, could be used to probe ribozyme function.
| Modification at 5'-Position | Precursor | Potential Effect on Catalysis | Rationale for Investigation |
|---|---|---|---|
| Amino (-NH2) | 5'-Azido-5'-deoxyguanosine | Alters H-bonding, may change pKa. | To test the role of the 5'-OH as a hydrogen bond donor/acceptor and its influence on nucleophilicity. |
| Thiol (-SH) | This compound + Thioacetate (B1230152) | Increases nucleophilicity, introduces a soft atom. | To probe electronic effects and potential metal ion coordination at the active site. |
| Deoxy (-H) | 5'-Halo-5'-deoxyguanosine | Removes H-bonding potential completely. | To determine the essentiality of the 5'-hydroxyl group for binding and/or catalysis. |
| Methoxy (-OCH3) | This compound + Methoxide | Blocks H-bond donation, adds steric bulk. | To differentiate between the steric and electronic roles of the 5'-hydroxyl group. |
Development of Novel Oligonucleotide-Based Research Tools
The synthetic accessibility of 5'-modified guanosine phosphoramidites, derived from this compound, has spurred the development of a wide range of innovative oligonucleotide-based tools. These tools have broad applications in molecular biology, diagnostics, and the development of nucleic acid therapeutics.
By leveraging the chemistry of this compound, oligonucleotides can be synthesized with a unique functionality at their 5'-terminus. For example, an oligonucleotide can be synthesized with a 5'-terminal amino or thiol group. These functional groups allow for the post-synthetic conjugation of the oligonucleotide to other molecules, such as peptides, antibodies, or solid supports, creating powerful new reagents for research and diagnostics.
In the field of RNA interference (RNAi), the stability of small interfering RNAs (siRNAs) is a critical factor. The 5'-end of the guide strand is susceptible to phosphorylation and subsequent degradation. Introducing modified guanosine analogs at this position can enhance nuclease resistance and improve the pharmacokinetic properties of siRNA-based drugs. The synthesis of such modified siRNAs is made possible by the versatile chemistry of precursors like this compound. chemrxiv.org This ability to create highly customized oligonucleotides continues to drive innovation, leading to more sensitive diagnostic probes, more effective therapeutic agents, and more powerful tools for fundamental biological research.
Design and Synthesis of Primers and Probes for Advanced Molecular Biology Assays
The development of highly specific and sensitive primers and probes is critical for the advancement of molecular biology assays such as polymerase chain reaction (PCR), quantitative PCR (qPCR), and fluorescence in situ hybridization (FISH). While standard oligonucleotides are workhorses in molecular biology, the introduction of specific modifications can significantly enhance their performance. This compound serves as a key starting material for introducing a variety of functional groups at the 5'-terminus of an oligonucleotide, a position crucial for the attachment of labels and other moieties.
The synthesis of such modified primers and probes often relies on the principles of phosphoramidite (B1245037) chemistry. In this context, this compound can be utilized to create a reactive handle at the 5'-end. The tosyl group can be displaced by a variety of nucleophiles, allowing for the introduction of reporter molecules, quenchers, or other functional groups. For instance, the displacement of the tosyl group with an amino-linker would introduce a primary amine, which can then be readily coupled to a fluorescent dye or a biotin molecule for detection purposes. This strategy allows for the site-specific labeling of primers and probes, which is essential for assays requiring high precision.
A critical consideration in probe design is the melting temperature (Tm), which is the temperature at which half of the DNA duplex dissociates. For applications like qPCR, probes are generally designed to have a Tm that is at least 5°C higher than the annealing temperature of the primers. This ensures that the probe is fully hybridized to the target sequence during the extension phase. The introduction of modifications, potentially facilitated by precursors like this compound, can influence the Tm and hybridization specificity of the probe.
| Assay Type | Key Primer/Probe Feature | Potential Role of this compound Chemistry |
| Quantitative PCR (qPCR) | 5'-Fluorophore and 3'-Quencher | Synthesis of 5'-labeled probes via displacement of the tosyl group. |
| Fluorescence in Situ Hybridization (FISH) | High-density labeling with fluorophores | Facilitating the attachment of multiple fluorophores to a single probe. |
| Allele-Specific PCR | High specificity for single nucleotide polymorphisms (SNPs) | Introduction of modifications at the 5'-end to enhance mismatch discrimination. |
Strategies for Antisense Oligonucleotide Design in Research Contexts
Antisense oligonucleotides (ASOs) are short, synthetic strands of nucleic acids that can bind to a specific messenger RNA (mRNA) and modulate its activity, typically leading to the downregulation of the corresponding protein. The design of effective and specific ASOs is a complex process that involves careful consideration of the target sequence, chemical modifications, and delivery strategies. nih.gov this compound represents a valuable synthetic entry point for introducing modifications at the 5'-terminus of ASOs, which can profoundly impact their therapeutic potential.
One of the primary mechanisms of ASO action is the recruitment of RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA hybrid. "Gapmer" ASOs, a common design, feature a central block of DNA-like nucleotides that are flanked by modified nucleotides to enhance stability and binding affinity. biosyn.com The 5'- and 3'-"wings" often incorporate modifications such as 2'-O-methoxyethyl (2'-O-MOE) or locked nucleic acid (LNA) to protect the ASO from nuclease degradation and increase its affinity for the target mRNA. nih.govnih.gov While these modifications are typically at the 2'-position of the ribose sugar, modifications at the 5'-terminus can also play a crucial role in modulating ASO properties, including cellular uptake and biodistribution.
The strategic placement of chemical modifications is also critical for enhancing the allele selectivity of ASOs, a key goal in treating autosomal dominant genetic disorders. By incorporating modifications that sterically hinder RNase H cleavage when bound to the wild-type allele but not the mutant allele, a high degree of discrimination can be achieved. nih.gov this compound could be employed to introduce bulky groups or other modifications at the 5'-end to further refine this allele-selective suppression.
| ASO Design Strategy | Key Feature | Potential Contribution of this compound |
| Gapmer ASOs | Central DNA gap with modified wings | Synthesis of 5'-end modifications to enhance stability and reduce off-target effects. |
| Steric-blocking ASOs | Block translation or splicing | Introduction of bulky groups at the 5'-terminus to physically impede the ribosome or spliceosome. |
| Allele-selective ASOs | Discriminate between mutant and wild-type alleles | Facilitating the attachment of moieties that enhance single-nucleotide mismatch discrimination. |
Emerging Research Areas and Unexplored Reactivities
The versatility of this compound extends beyond its application in established oligonucleotide synthesis protocols. Its inherent reactivity opens doors to novel derivatization strategies and its incorporation into the burgeoning fields of supramolecular chemistry and nucleic acid nanotechnology.
Novel Derivatization Strategies and Reaction Pathways
The tosyl group at the 5'-position of guanosine is a prime target for nucleophilic substitution reactions, offering a gateway to a vast chemical space of novel guanosine analogs. This allows for the introduction of a wide array of functional groups, each imparting unique properties to the resulting molecule. For example, reaction with azide nucleophiles would yield 5'-azido-guanosine, a versatile precursor for "click" chemistry reactions. This would enable the efficient and specific conjugation of 5'-modified guanosine to other molecules, such as peptides, polymers, or nanoparticles.
Furthermore, the displacement of the tosyl group with thiol-containing nucleophiles can be used to introduce a free thiol group at the 5'-terminus. glenresearch.com This sulfhydryl group is highly reactive and can be used for site-specific conjugation with maleimide-activated labels or for the formation of disulfide bonds, which can be used to create reversible linkages in more complex molecular architectures.
The exploration of organometallic cross-coupling reactions, such as Suzuki or Sonogashira couplings, with a suitably derivatized 5'-position of guanosine, potentially accessible from this compound, could lead to the synthesis of guanosine analogs with unprecedented electronic and structural properties. These novel derivatives could find applications as components of molecular wires or as probes with unique spectroscopic signatures.
Applications in Supramolecular Chemistry and Nucleic Acid Nanotechnology
Guanosine and its derivatives are renowned for their ability to self-assemble into higher-order structures, most notably G-quadruplexes. These structures are formed by the association of four guanine (B1146940) bases in a planar arrangement, which can then stack on top of each other to form a stable helical structure. The properties of these G-quadruplexes can be tuned by modifying the guanosine units. The introduction of specific functional groups at the 5'-position, facilitated by the reactivity of this compound, could be used to control the self-assembly process and to impart new functionalities to the resulting supramolecular structures. For instance, attaching hydrophobic or hydrophilic moieties could influence the solubility and aggregation behavior of the G-quadruplexes.
In the realm of nucleic acid nanotechnology, where DNA and RNA are used as building blocks to create nanoscale objects and devices, the ability to precisely modify the constituent nucleosides is paramount. The reversible self-assembly of nucleic acid structures can be driven by external stimuli, such as changes in electrolyte concentration. nih.gov By incorporating guanosine derivatives synthesized from this compound into DNA or RNA nanostructures, it may be possible to create "smart" materials that respond to specific chemical or physical cues. For example, a G-quadruplex-based sensor could be designed where the binding of a target molecule induces a conformational change that is signaled by a reporter group attached to the 5'-position of a guanosine residue.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
